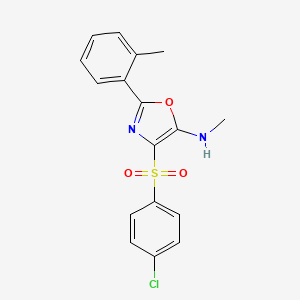
4-((4-chlorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-chlorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine, also known as CSPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
4-((4-Chlorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine and its derivatives have been studied for their synthesis methods and potential antiviral activities. For example, a study on 5-(4-Chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, synthesized from 4-chlorobenzoic acid, showed some compounds possessing anti-tobacco mosaic virus activity (Chen et al., 2010).
Spectral and Luminescence Properties
Research on 4-(5-aryl-2-oxazolyl)benzenesulfonic acid derivatives, including 4-(5-dimethylaminophenyl-2-oxazolyl)benzenesulfonyl halides, focused on their spectral and luminescence properties. These studies contribute to understanding the electronic effects and solvation fluorochromia in polar solvents, demonstrating the potential of these compounds in various scientific applications (Fedyunyaeva & Shershukov, 1993).
Antimicrobial Agents
Compounds derived from this compound, such as those synthesized from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, have been explored as antimicrobial agents. Their efficacy against various bacterial and fungal strains highlights their potential in developing new antimicrobial treatments (Sah et al., 2014).
Type II Diabetes Drug Candidates
A study on S-substituted derivatives of 1,2,4-triazol-3-thiol, which utilize 4-chlorobenzene sulfonyl chloride, a related compound, indicates their potential as drug candidates for treating type II diabetes. These compounds showed significant inhibition of the α-glucosidase enzyme, which is crucial for diabetes management (ur-Rehman et al., 2018).
Synthesis of Aryl Halides and Aryl Triflates
Research into the palladium-catalyzed amination of aryl halides and aryl triflates, including compounds like N-Methyl-N-(4-Chlorophenyl)Aniline, contributes to the field of organic synthesis. Such studies are crucial for the development of new synthetic methodologies in chemistry (Wolfe & Buchwald, 2003).
In Vitro Anticancer Evaluation
The in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives, including those with 4-chlorophenyl groups, has shown promising results against various human tumor cell lines. This highlights the potential of these compounds in cancer research and treatment development (Kattimani et al., 2013).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-11-5-3-4-6-14(11)15-20-17(16(19-2)23-15)24(21,22)13-9-7-12(18)8-10-13/h3-10,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZGOPDQMLHKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NC)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
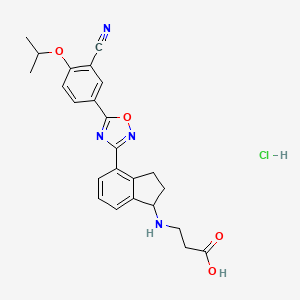
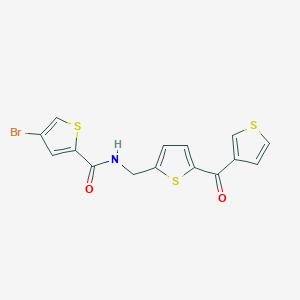
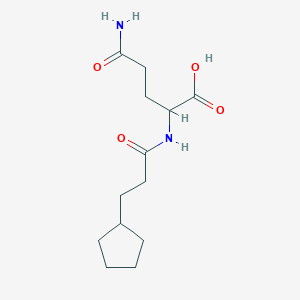
![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)butanamide](/img/structure/B2819018.png)

![Methyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2819021.png)
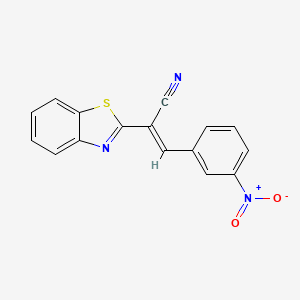

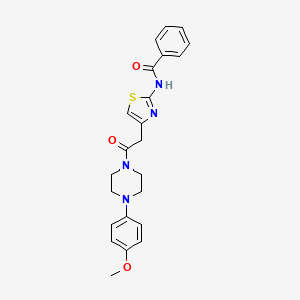
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2819029.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2819031.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide](/img/structure/B2819037.png)
